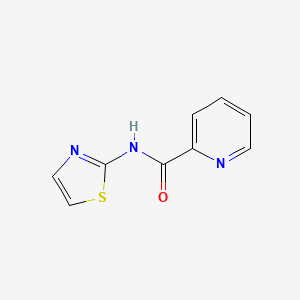

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-638440 是一种化学化合物,以其对蛋氨酸氨肽酶的抑制活性而闻名,蛋氨酸氨肽酶是参与蛋白质加工的酶。 该化合物因其潜在的抗病毒活性及其作为 I 型蛋氨酸氨肽酶抑制剂的作用而在科学研究中引起了关注 .

准备方法

WAY-638440 的合成涉及多个步骤,包括选择合适的起始材料和应用特定的反应条件。虽然详细的合成路线是专有的,但一般方法包括:

起始材料的选择: 合成从选择合适的作为最终产物骨架的有机化合物开始。

反应条件: 反应通常涉及控制温度、特定溶剂和催化剂,以确保所需的化学转化。

纯化: 合成后,化合物经过纯化过程,如结晶或色谱法,以达到所需的纯度。

WAY-638440 的工业生产方法可能涉及将这些实验室程序放大,优化大批量反应条件,并通过严格的质量控制措施确保一致的质量。

化学反应分析

WAY-638440 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂,如高锰酸钾或过氧化氢。

还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 该反应涉及用另一个官能团替换一个官能团,通常使用卤素或亲核试剂等试剂。

这些反应中常用的试剂和条件包括特定的溶剂、控制的温度和催化剂,以促进所需的转化。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

WAY-638440 具有广泛的科学研究应用,包括:

化学: 它被用作研究蛋氨酸氨肽酶抑制和探索酶抑制机制的工具。

生物学: 该化合物用于研究蛋氨酸氨肽酶在各种生物过程中的作用,包括蛋白质加工和细胞调节。

医学: WAY-638440 因其抗病毒活性及其抑制蛋氨酸氨肽酶(药物开发的目标)的能力而具有潜在的治疗应用。

工业: 该化合物可用于开发新药,并用作生物技术行业的研发工具。

作用机制

WAY-638440 通过抑制蛋氨酸氨肽酶发挥作用,蛋氨酸氨肽酶是去除新合成蛋白质 N 末端蛋氨酸残基的酶。这种抑制会破坏蛋白质的正常加工,导致各种细胞效应。WAY-638440 的分子靶标包括 I 型蛋氨酸氨肽酶,所涉及的途径与蛋白质合成和调节有关。

相似化合物的比较

WAY-638440 可以与其他蛋氨酸氨肽酶抑制剂进行比较,例如灰黄霉素和卵黄素。这些化合物具有相似的作用机制,但在化学结构和特定的抑制特性方面有所不同。WAY-638440 因其对 I 型蛋氨酸氨肽酶的特异性结合亲和力和抑制效力而独一无二。

类似化合物

- 灰黄霉素

- 卵黄素

- TNP-470

生物活性

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyridine structure, which contributes to its unique pharmacological profile. The molecular formula is C10H8N4OS, and it exhibits a molecular weight of approximately 232.26 g/mol. The presence of nitrogen and sulfur in its structure enhances its interaction with biological targets.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

- Anticancer Potential : this compound has demonstrated promising anticancer activity in vitro against several human cancer cell lines. For instance, compounds derived from thiazole have shown cytotoxic effects on MDA-MB231 (breast cancer) and HT-29 (colon cancer) cell lines, with some derivatives causing G0/G1 phase arrest in cell cycle progression .

- Anticonvulsant Activity : Thiazole-containing compounds have been reported to possess anticonvulsant properties. Research indicates that certain derivatives can significantly reduce seizure activity in animal models, suggesting potential for treating epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : Molecular docking studies indicate that the compound can interact with DNA, potentially leading to inhibition of replication in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, thiazole derivatives have been shown to inhibit topoisomerases and protein kinases .

- Modulation of Ion Channels : Some studies suggest that thiazole derivatives can modulate ion channels such as TRPV3, which are involved in pain pathways. This modulation could provide therapeutic benefits for neuropathic pain conditions .

Case Study 1: Antiproliferative Activity

A study examined the antiproliferative effects of various thiazole derivatives on MDA-MB231 and HT-29 cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, N-(1,3-thiazol-2-yl)pyridine derivatives were tested against a panel of microbial strains. The results showed significant inhibition zones compared to controls, demonstrating their effectiveness as antimicrobial agents .

Summary Table of Biological Activities

属性

IUPAC Name |

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8(7-3-1-2-4-10-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKFWWCJLMRGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。